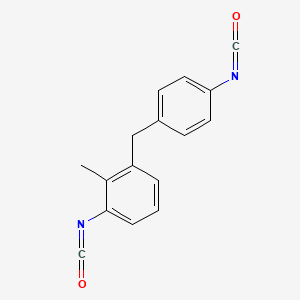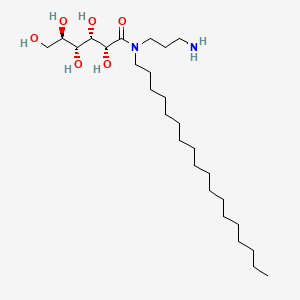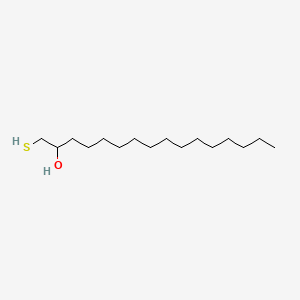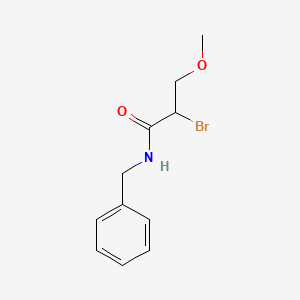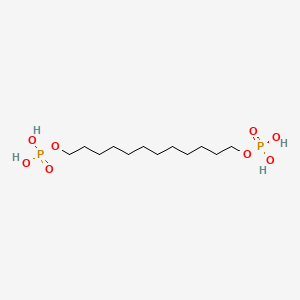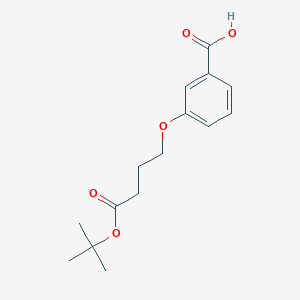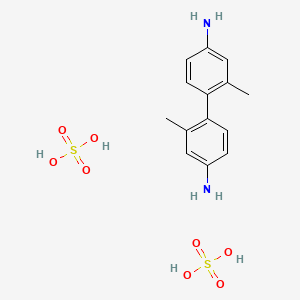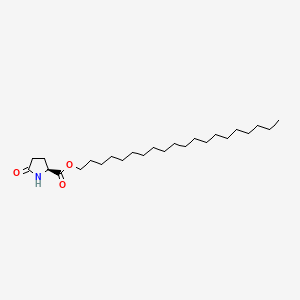
Antimony tris(2-ethylhexanolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony tris(2-ethylhexanolate) is an organometallic compound with the chemical formula C24H51O3Sb. It is a coordination complex where antimony is bonded to three 2-ethylhexanolate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
Antimony tris(2-ethylhexanolate) can be synthesized through the reaction of antimony trichloride with 2-ethylhexanol in the presence of a base. The reaction typically proceeds as follows:
SbCl3+3C8H17OH→Sb(OC8H17)3+3HCl
In this reaction, antimony trichloride reacts with 2-ethylhexanol to form antimony tris(2-ethylhexanolate) and hydrochloric acid as a byproduct. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure complete conversion .
Industrial Production Methods
Industrial production of antimony tris(2-ethylhexanolate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Antimony tris(2-ethylhexanolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) species.
Reduction: It can be reduced to lower oxidation states of antimony.
Substitution: The 2-ethylhexanolate ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various alcohols or amines under controlled conditions.
Major Products Formed
Oxidation: Antimony(V) oxides or hydroxides.
Reduction: Lower oxidation state antimony compounds.
Substitution: New antimony complexes with different ligands.
Scientific Research Applications
Antimony tris(2-ethylhexanolate) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis and polymerization reactions.
Materials Science: The compound is used in the preparation of antimony-containing materials with unique electronic and optical properties.
Medicine: Research is ongoing into its potential use in anticancer and antimicrobial therapies.
Industry: It is used in the production of specialty chemicals and as a precursor for other antimony compounds.
Mechanism of Action
The mechanism by which antimony tris(2-ethylhexanolate) exerts its effects depends on its application. In catalysis, the compound acts as a Lewis acid, facilitating various chemical transformations. In biological systems, it may interact with cellular components, leading to the inhibition of specific enzymes or pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Antimony tris(2-ethylhexanoate)
- Antimony tris(2-ethylhexylate)
- Antimony tris(2-ethylhexylcarbamate)
Uniqueness
Antimony tris(2-ethylhexanolate) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and catalytic activity .
Properties
CAS No. |
93840-06-3 |
|---|---|
Molecular Formula |
C24H51O3Sb |
Molecular Weight |
509.4 g/mol |
IUPAC Name |
antimony(3+);2-ethylhexan-1-olate |
InChI |
InChI=1S/3C8H17O.Sb/c3*1-3-5-6-8(4-2)7-9;/h3*8H,3-7H2,1-2H3;/q3*-1;+3 |
InChI Key |
FQPDKRHZCYINJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Sb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
